4-Chloro-3-nitrocoumarin
Overview
Description
4-Chloro-3-nitrocoumarin is a chemical compound with the molecular formula C9H4ClNO4 and a molecular weight of 225.59 g/mol . It is a derivative of coumarin, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position of the coumarin ring. This compound is known for its applications in organic synthesis and its role as a precursor in the preparation of various biologically active molecules .
Mechanism of Action
Target of Action
It’s known that coumarin derivatives can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
Mode of Action
The mode of action of 4-Chloro-3-nitrocoumarin involves its use as a precursor for the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones . The reaction involves the base-mediated reductive coupling of this compound with α-bromoacetophenone, followed by reductive intramolecular cyclization .
Biochemical Pathways
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .
Result of Action
It’s known that this compound exhibits a stronger inhibitory effect on staphylococcus aureus compared to other tested bacteria . In vitro anticancer cytotoxicity analysis shows that the compound inhibits the growth of HeLa cervical cancer cell lines more than A549 lung cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-nitrocoumarin plays a significant role in biochemical reactions, particularly in the synthesis of 4-heteroarylamino coumarin derivatives, which exhibit antimicrobial activity . It interacts with various enzymes and proteins, including those involved in the nitration and reduction processes. The compound’s nitro group is crucial for its reactivity, enabling it to participate in reductive coupling reactions . Additionally, this compound has been shown to interact with bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to the inhibition of key metabolic pathways, resulting in altered cellular functions . Studies have shown that this compound can induce cytotoxic effects in various cell lines, including tumor cells, by disrupting their metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of reactive intermediates that can modify the activity of target biomolecules . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and cytotoxic effects without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as reductases and oxidases . These interactions can lead to the formation of reactive intermediates that further participate in metabolic reactions . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to disrupt normal cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrocoumarin can be synthesized through the nitration of 4-chlorocoumarin. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the coumarin ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitrocoumarin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, and hydrochloric acid for the reduction of the nitro group.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Coumarins: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
4-Chloro-3-nitrocoumarin has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of various biologically active molecules, including chromeno[3,4-b]pyrrol-4(3H)-ones.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science:
Comparison with Similar Compounds
- 4-Chloro-3-formylcoumarin
- 6-Bromo-4-chloro-3-formylcoumarin
- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Comparison: 4-Chloro-3-nitrocoumarin is unique due to the presence of both a chlorine atom and a nitro group on the coumarin ring. This dual functionality allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .
Properties
IUPAC Name |
4-chloro-3-nitrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLRQEKOAGDHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351003 | |
Record name | 4-Chloro-3-nitrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38464-20-9 | |
Record name | 4-Chloro-3-nitrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-nitrocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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